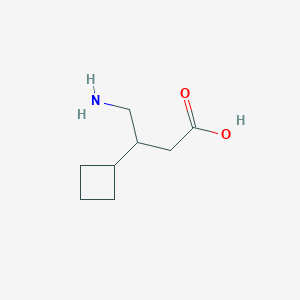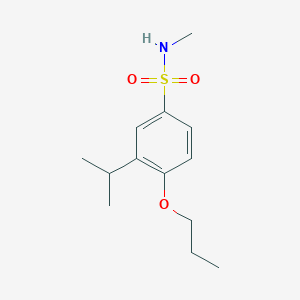![molecular formula C9H10N2O2 B13224245 {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13224245.png)
{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions include:
Microwave irradiation: Provides rapid heating and efficient energy transfer.
Condensation reaction: Involves 2-aminopyridines and α-bromoketones.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring.
Substitution: Substitution reactions at the methoxy group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products:
Oxidation products: Carboxylic acids.
Reduction products: Alcohols or amines.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antiviral, antibacterial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with receptors to alter their activity.
Comparison with Similar Compounds
- {5-Methylimidazo[1,2-a]pyridin-3-yl}methanol
- {5-Methoxyimidazo[1,2-a]pyridine}
Comparison:
- {5-Methylimidazo[1,2-a]pyridin-3-yl}methanol: Similar structure but with a methyl group instead of a methoxy group. This difference can affect its reactivity and biological activity .
- {5-Methoxyimidazo[1,2-a]pyridine}: Lacks the hydroxymethyl group, which may influence its solubility and interaction with biological targets .
{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(5-methoxyimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-4-2-3-8-10-5-7(6-12)11(8)9/h2-5,12H,6H2,1H3 |
InChI Key |
IXNZQKKJAUXVHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13224183.png)

![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B13224195.png)

![2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid](/img/structure/B13224211.png)


![1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate](/img/structure/B13224221.png)
![[1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13224224.png)

![4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile](/img/structure/B13224239.png)

